molecular formula C5H13ClSi B1345580 (1-Chloroethyl)trimethylsilane CAS No. 7787-87-3

(1-Chloroethyl)trimethylsilane

Cat. No.: B1345580
CAS No.: 7787-87-3
M. Wt: 136.69 g/mol
InChI Key: UWJVDEZZIPJQRF-UHFFFAOYSA-N
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Scientific Research Applications

(1-Chloroethyl)trimethylsilane has several applications in scientific research, including:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Material Science: Employed in the production of silicon-based materials.

    Pharmaceuticals: Utilized in the synthesis of drug intermediates.

    Agriculture: Used in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 1-Chloroethyltrimethylsilane involves the formation of an α-lithio derivative, which then reacts with aldehydes and ketones to form methyl ketones via an intermediate α,β-epoxysilane .

Safety and Hazards

1-Chloroethyltrimethylsilane is a highly flammable liquid and vapor . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . It is also advised to use it in a fume hood due to the potential release of irritating fumes of hydrogen fluoride and organic acid vapors when the material is exposed to water or open flame .

Biochemical Analysis

Biochemical Properties

1-Chloroethyltrimethylsilane plays a significant role in biochemical reactions, particularly in the synthesis of organosilicon compounds. It interacts with various enzymes and proteins, facilitating the formation of silicon-containing biomolecules. For instance, it can react with aldehydes and ketones to form methyl ketones via an intermediate α,β-epoxysilane . This interaction is crucial in the synthesis of complex organic molecules, making 1-Chloroethyltrimethylsilane a valuable reagent in biochemical research.

Cellular Effects

The effects of 1-Chloroethyltrimethylsilane on cellular processes are not extensively documented. It is known to cause irritation to the respiratory tract, skin, and eyes upon exposure In cellular environments, it may influence cell signaling pathways and gene expression by interacting with cellular proteins and enzymes

Molecular Mechanism

At the molecular level, 1-Chloroethyltrimethylsilane exerts its effects through nucleophilic substitution reactions. It reacts with nucleophiles, replacing the chloride group with other functional groups. This reaction mechanism is essential for the formation of various organosilicon compounds. The compound’s ability to form stable silicon-carbon bonds makes it a valuable tool in organic synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 1-Chloroethyltrimethylsilane are critical factors. The compound is stable under dry conditions but can hydrolyze in the presence of moisture, leading to the formation of silanols and hydrochloric acid Over time, this degradation can affect the compound’s reactivity and its long-term effects on cellular function

Dosage Effects in Animal Models

The effects of 1-Chloroethyltrimethylsilane at different dosages in animal models have not been extensively studied. It is known that high doses can cause significant irritation and toxicity . Understanding the threshold effects and toxicological profile of 1-Chloroethyltrimethylsilane in animal models is crucial for its safe application in biochemical research.

Metabolic Pathways

1-Chloroethyltrimethylsilane is involved in metabolic pathways that facilitate the synthesis of organosilicon compounds. It interacts with enzymes that catalyze the formation of silicon-carbon bonds, influencing metabolic flux and metabolite levels . The compound’s role in these pathways highlights its importance in biochemical synthesis and research.

Transport and Distribution

The transport and distribution of 1-Chloroethyltrimethylsilane within cells and tissues are influenced by its chemical properties. The compound can diffuse across cell membranes and interact with intracellular proteins and enzymes. Its distribution is also affected by its hydrolytic sensitivity, which can lead to localized accumulation of degradation products .

Preparation Methods

Synthetic Routes and Reaction Conditions

(1-Chloroethyl)trimethylsilane can be synthesized by treating chlorosilane with sec-butyllithium (sec-BuLi), which results in the formation of 1-chloro-1-trimethylsilylethyl lithium. This intermediate reacts with aldehydes and ketones to form methyl ketones via an intermediate α,β-epoxysilane .

Industrial Production Methods

In industrial settings, this compound is produced through the reaction of trimethylchlorosilane with ethylene in the presence of a catalyst. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Chloroethyl)trimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Chloroethyl)trimethylsilane is unique due to its ability to form reactive intermediates that can participate in a wide range of organic reactions. Its versatility in organic synthesis and its applications in various fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

1-chloroethyl(trimethyl)silane
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InChI

InChI=1S/C5H13ClSi/c1-5(6)7(2,3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJVDEZZIPJQRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC([Si](C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10884434
Record name Silane, (1-chloroethyl)trimethyl-
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Molecular Weight

136.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear to straw colored liquid with a slight odor; [Gelest MSDS]
Record name (1-Chloroethyl)trimethylsilane
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CAS No.

7787-87-3
Record name (1-Chloroethyl)trimethylsilane
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Record name Silane, (1-chloroethyl)trimethyl-
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Record name Silane, (1-chloroethyl)trimethyl-
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Record name Silane, (1-chloroethyl)trimethyl-
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Record name (1-chloroethyl)trimethylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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